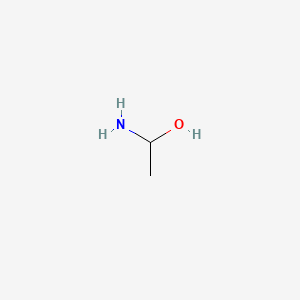
1-Aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminoethanol, also known as 1-aminoethan-1-ol, is an organic compound with the molecular formula CH₃CH(NH₂)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). The compound has two stereoisomers due to the presence of a chiral center. Unlike 2-aminoethanol, which is commercially significant, this compound is primarily of theoretical interest and is not commonly encountered as a pure material .
Métodos De Preparación
1-Aminoethanol can be synthesized through the reaction of acetaldehyde with aqueous ammonia. This reaction was first performed by the German chemist Johann Wolfgang Döbereiner in 1833. The empirical formula was later determined by Justus von Liebig in 1835 . The reaction conditions typically involve mixing acetaldehyde with ammonia in an aqueous solution, leading to the formation of this compound.
it is suggested as an intermediate in the Strecker reaction for the synthesis of alanine .
Análisis De Reacciones Químicas
1-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and ammonia.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include acetaldehyde, ethylamine, and substituted amino alcohols .
Aplicaciones Científicas De Investigación
1-Aminoethanol has several scientific research applications:
Biology: It is studied for its potential role in prebiotic chemistry and the origin of life.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine.
Mecanismo De Acción
The mechanism of action of 1-aminoethanol involves its interaction with various molecular targets and pathways. In the Strecker reaction, it acts as an intermediate, facilitating the formation of amino acids. The compound’s effects are primarily due to its ability to undergo proton transfers and form stable intermediates in organic reactions .
Comparación Con Compuestos Similares
1-Aminoethanol is structurally similar to 2-aminoethanol (ethanolamine), but they differ in the position of the amino group. While 2-aminoethanol is commercially significant and widely used in various applications, this compound is mainly of theoretical interest . Other similar compounds include:
2-Aminoethanol (Ethanolamine): Used in the production of detergents, emulsifiers, and pharmaceuticals.
N-Methylethanolamine: Used in the production of surfactants and as a chemical intermediate.
Diethanolamine: Used in the manufacture of cosmetics, textiles, and herbicides.
This compound’s uniqueness lies in its limited commercial use and its role as an intermediate in theoretical and prebiotic chemistry research.
Propiedades
Número CAS |
75-39-8 |
|---|---|
Fórmula molecular |
C6H15N3 |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |
Clave InChI |
MZSSRMMSFLVKPK-UHFFFAOYSA-N |
SMILES |
CC(N)O |
SMILES canónico |
CC1NC(NC(N1)C)C |
Key on ui other cas no. |
75-39-8 |
Descripción física |
Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















